Cas no 1244027-57-3 (3-Amino-5-bromothiophene-2-carboxylic acid)
3-Amino-5-bromothiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-5-bromothiophene-2-carboxylic acid
- 3-Amino-5-bromothiophene-2-carboxylic acid
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- MDL: MFCD22024409
- Inchi: 1S/C5H4BrNO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,7H2,(H,8,9)
- InChI Key: ITDLXQNTDUXTGR-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C(=O)O)S1)N
Computed Properties
- Exact Mass: 220.91461 g/mol
- Monoisotopic Mass: 220.91461 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 91.6
- Molecular Weight: 222.06
3-Amino-5-bromothiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004434-1g |
3-Amino-5-bromothiophene-2-carboxylic acid |
1244027-57-3 | 95% | 1g |
$722.40 | 2023-09-03 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01816-5g |
3-amino-5-bromothiophene-2-carboxylic acid |
1244027-57-3 | 95% | 5g |
$1400 | 2023-09-07 | |
| Ambeed | A773601-10g |
3-Amino-5-bromothiophene-2-carboxylic acid |
1244027-57-3 | 98% | 10g |
$2983.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5011-100mg |
3-amino-5-bromothiophene-2-carboxylic acid |
1244027-57-3 | 95% | 100mg |
¥990.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5011-250mg |
3-amino-5-bromothiophene-2-carboxylic acid |
1244027-57-3 | 95% | 250mg |
¥1584.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5011-500mg |
3-amino-5-bromothiophene-2-carboxylic acid |
1244027-57-3 | 95% | 500mg |
¥2640.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5011-1g |
3-amino-5-bromothiophene-2-carboxylic acid |
1244027-57-3 | 95% | 1g |
¥3960.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5011-5g |
3-amino-5-bromothiophene-2-carboxylic acid |
1244027-57-3 | 95% | 5g |
¥11880.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5011-10g |
3-amino-5-bromothiophene-2-carboxylic acid |
1244027-57-3 | 95% | 10g |
¥19800.0 | 2024-04-25 | |
| eNovation Chemicals LLC | Y1110028-1g |
3-Amino-5-bromothiophene-2-carboxylic acid |
1244027-57-3 | 95% | 1g |
$595 | 2024-06-03 |
3-Amino-5-bromothiophene-2-carboxylic acid Suppliers
3-Amino-5-bromothiophene-2-carboxylic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-Amino-5-bromothiophene-2-carboxylic acid
Comprehensive Overview of 3-Amino-5-bromothiophene-2-carboxylic acid (CAS No. 1244027-57-3)
3-Amino-5-bromothiophene-2-carboxylic acid (CAS No. 1244027-57-3) is a high-value heterocyclic compound widely utilized in pharmaceutical and material science research. Its unique structure, featuring a thiophene ring substituted with amino and bromo groups, makes it a versatile intermediate for synthesizing bioactive molecules and advanced materials. The compound’s carboxylic acid functionality further enhances its reactivity, enabling applications in drug discovery, agrochemicals, and organic electronics.
In recent years, the demand for 3-Amino-5-bromothiophene-2-carboxylic acid has surged due to its role in developing small-molecule inhibitors and kinase-targeted therapies, aligning with the growing interest in precision medicine. Researchers frequently search for "thiophene derivatives in drug design" or "brominated heterocycles for organic synthesis," reflecting its relevance in cutting-edge science. The compound’s CAS No. 1244027-57-3 is often queried in databases like SciFinder and Reaxys, underscoring its importance in academic and industrial settings.
From a synthetic perspective, 3-Amino-5-bromothiophene-2-carboxylic acid serves as a key precursor for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Its bromo substituent facilitates palladium-catalyzed transformations, while the amino and carboxylic acid groups offer sites for further derivatization. This adaptability has made it a staple in libraries for high-throughput screening (HTS) and fragment-based drug discovery (FBDD).
Environmental and sustainability trends have also influenced the compound’s applications. With increasing focus on green chemistry, researchers explore eco-friendly methods to synthesize 3-Amino-5-bromothiophene-2-carboxylic acid, such as catalytic bromination or solvent-free reactions. Queries like "sustainable synthesis of bromothiophenes" highlight this shift. Additionally, its potential in organic photovoltaics (OPVs) and conductive polymers aligns with the renewable energy sector’s growth, addressing searches for "thiophene-based electronic materials."
Quality and safety are paramount when handling 3-Amino-5-bromothiophene-2-carboxylic acid. Reputable suppliers provide detailed COA (Certificate of Analysis) and MSDS (Material Safety Data Sheet) documentation, ensuring compliance with regulatory standards. The compound’s stability under controlled conditions (e.g., inert atmosphere, low temperature) is critical for storage, a topic often searched as "handling brominated heterocycles safely."
In summary, 3-Amino-5-bromothiophene-2-carboxylic acid (CAS No. 1244027-57-3) bridges multiple disciplines, from medicinal chemistry to sustainable materials. Its structural features and reactivity profile continue to inspire innovations, making it a focal point for researchers tackling global challenges in health and energy. As interest in tailored heterocycles grows, this compound remains a cornerstone of modern synthetic chemistry.
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